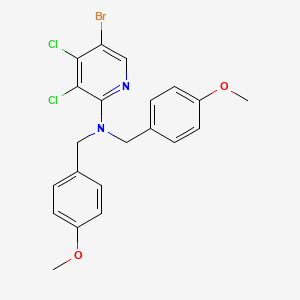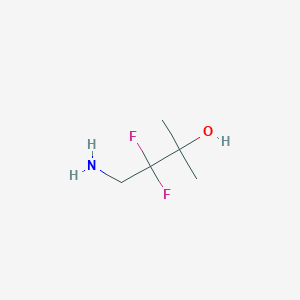
Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate
概要
説明
The compound “Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate” is a complex organic molecule. It contains a methyl ester group, an acetamide group, and a 5-amino-2-chlorophenyl group . These functional groups suggest that the compound could participate in a variety of chemical reactions, particularly those involving nucleophilic substitution or condensation .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl precursor. The amino and chloro groups could be introduced through substitution reactions . The acetamido group might be introduced through a reaction with acetic anhydride or acetyl chloride . The final step would likely involve esterification with methanol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, the acetamido group, and the ester group. The relative positions of these groups within the molecule would significantly influence its chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amino group could participate in condensation reactions to form amides or peptides . The ester group could undergo hydrolysis, particularly under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and ester groups would likely make the compound somewhat soluble in polar solvents . The compound’s melting and boiling points would depend on the strength of the intermolecular forces, which in turn would be influenced by factors such as molecular size and polarity .科学的研究の応用
1. Synthesis of Heterocyclic Systems
Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate and related compounds have been used in the synthesis of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-ones, and 1-benzopyran-2-ones. These compounds are valuable in the creation of complex chemical structures with potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997).
2. Antimicrobial Agents
Derivatives of methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against various pathogenic bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
3. Anticancer Activity
Some derivatives of this compound have been investigated for their potential anticancer activity. Notably, certain synthesized compounds have shown selective inhibition of colon cancer cell proliferation, indicating their possible application in cancer therapy (Rayes, Aboelmagd, Gomaa, Fathalla, Ali, Pottoo, & Khan, 2020).
4. Synthesis of Novel Heterocyclic Compounds
This compound has also been used as a starting material for synthesizing novel heterocyclic compounds with potential bioactive properties, including lipase and α-glucosidase inhibition, which could be significant in developing treatments for metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
作用機序
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with enzymes or receptors in the body, with the nature of these interactions determined by its molecular structure .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-acetamido-3-(5-amino-2-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-7(16)15-11(12(17)18-2)6-8-5-9(14)3-4-10(8)13/h3-5,11H,6,14H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXAEOUYAZRQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=C(C=CC(=C1)N)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide](/img/structure/B1406498.png)



![1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406507.png)


![2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406511.png)
![5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde](/img/structure/B1406514.png)



![1-[(3-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1406519.png)
